molecular formula C9H4ClF5O2 B6355877 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% CAS No. 914635-37-3

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98%

Cat. No. B6355877
CAS RN: 914635-37-3
M. Wt: 274.57 g/mol
InChI Key: RKDAPGJKYMNPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% (CDFTPA) is an organic compound with a wide range of applications in the fields of medicinal chemistry, biochemistry, and drug development. Its unique chemical structure, containing the highly reactive trifluoromethyl group, coupled with its high purity, makes it an attractive reagent for a variety of synthetic transformations. CDFTPA has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatories. Additionally, CDFTPA has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drug compounds. In

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% is currently not well understood. However, it is thought to act as a competitive inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been suggested that the trifluoromethyl group of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% may be involved in the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% are not yet fully understood. However, it has been suggested that it may act as a competitive inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been proposed that the trifluoromethyl group of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% may be involved in the inhibition of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% has several advantages for use in laboratory experiments. It is highly pure and can be easily synthesized in a short amount of time. Additionally, it is relatively inexpensive and readily available. However, it is important to note that 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% is a highly reactive compound and should be handled with caution.

Future Directions

The potential future applications of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% are numerous. Further research is needed to explore its potential as a reagent in the synthesis of biologically active compounds and as a tool for studying the mechanism of action of various drugs. Additionally, further research is needed to investigate the biochemical and physiological effects of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% and to develop a better understanding of its mechanism of action. Additionally, further research is needed to explore its potential as a tool for drug development and to develop methods for its safe and efficient use in laboratory experiments.

Synthesis Methods

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% is synthesized through a multi-step process involving the reaction of 2,3-difluoro-4-(trifluoromethyl)phenylacetic acid with chlorine gas in an inert atmosphere. The reaction is typically carried out in a sealed vessel at temperatures between 60 and 80°C. The reaction is highly exothermic and the product is isolated as a white crystalline solid. The purity of the product can be increased to 98% through recrystallization from aqueous alcohol.

Scientific Research Applications

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, 98% has been widely used in the fields of medicinal chemistry, biochemistry, and drug development. In medicinal chemistry, it has been used as a reagent in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatories. In biochemistry, it has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drug compounds. In drug development, it has been used to synthesize potential drug candidates and to investigate their pharmacological properties.

properties

IUPAC Name

2-[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF5O2/c10-5-2-4(9(13,14)15)8(12)7(11)3(5)1-6(16)17/h2H,1H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDAPGJKYMNPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)CC(=O)O)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid

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